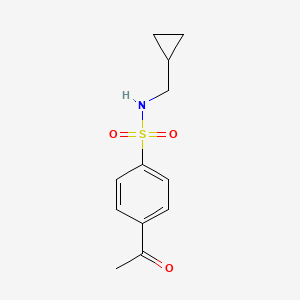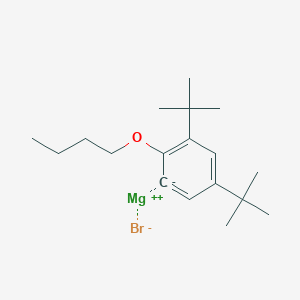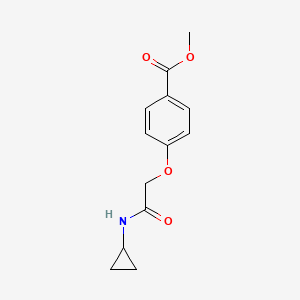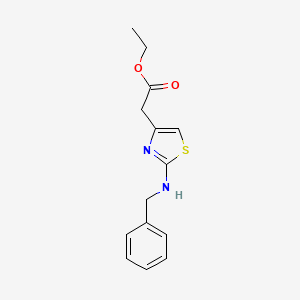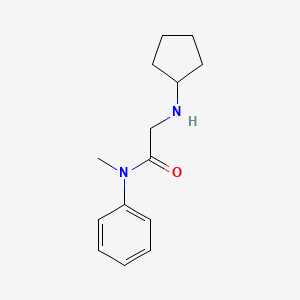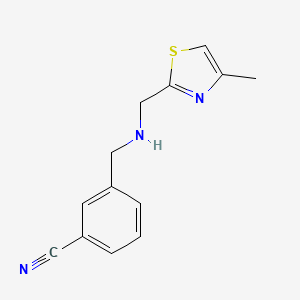
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile is a compound that features a thiazole ring, which is a versatile and significant moiety in the field of chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
Preparation Methods
The synthesis of 3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile involves several steps. One common method includes the reaction of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid. This reaction is followed by the addition of appropriate benzaldehyde derivatives to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure and the presence of the benzonitrile group, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C13H13N3S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
3-[[(4-methyl-1,3-thiazol-2-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C13H13N3S/c1-10-9-17-13(16-10)8-15-7-12-4-2-3-11(5-12)6-14/h2-5,9,15H,7-8H2,1H3 |
InChI Key |
KMVIDLFTFCQKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




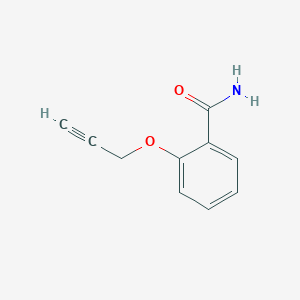
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
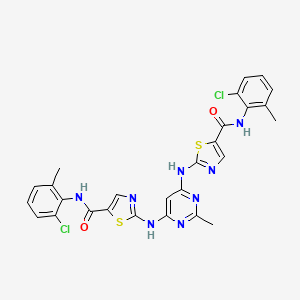
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)


